7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C26H24FN7O4 and its molecular weight is 517.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 517.18738043 g/mol and the complexity rating of the compound is 979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Studies
The compound is involved in the synthesis of various derivatives with antimicrobial properties. Patel and Patel (2010) synthesized compounds with antifungal and antibacterial activities using this chemical structure as a base. These compounds demonstrated excellent activity compared to standard drugs like ampicillin (Patel & Patel, 2010).
Photostability and Chemical Reactivity
The photochemistry of this compound, specifically when irradiated in aqueous solutions, has been studied by Mella, Fasani, and Albini (2001). They discovered that the compound undergoes low-efficiency substitution and decarboxylation under specific conditions, highlighting its photostability and chemical reactivity (Mella, Fasani, & Albini, 2001).
Novel Derivatives and Biological Activities
Research has also been conducted on synthesizing novel derivatives of this compound and evaluating their biological activities. This includes the study of water-soluble fused s-Triazolothiadiazole systems and fluoroquinolone piperazine derivatives, which have shown significant antibacterial and anticancer activities (Hu Guo-qiang et al., 2008).
Antimycobacterial Activities
Senthilkumar et al. (2009) synthesized and evaluated novel fluoroquinolones derived from this compound for their antimycobacterial activities. They found certain derivatives to be highly effective against various strains of Mycobacterium tuberculosis, including drug-resistant strains (Senthilkumar et al., 2009).
Properties
IUPAC Name |
7-[4-(5-amino-1-phenyltriazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN7O4/c27-19-12-17-20(33(15-6-7-15)14-18(23(17)35)26(37)38)13-21(19)31-8-10-32(11-9-31)25(36)22-24(28)34(30-29-22)16-4-2-1-3-5-16/h1-5,12-15H,6-11,28H2,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBNWZHLWJIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)C5=C(N(N=N5)C6=CC=CC=C6)N)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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